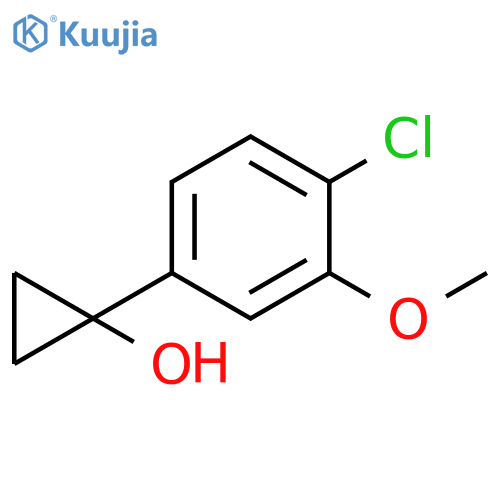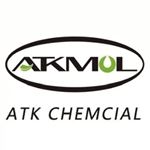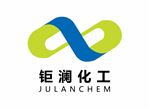Cas no 1783611-67-5 (1-(4-chloro-3-methoxy-phenyl)cyclopropanol)

1783611-67-5 structure
商品名:1-(4-chloro-3-methoxy-phenyl)cyclopropanol
CAS番号:1783611-67-5
MF:C10H11ClO2
メガワット:198.646142244339
MDL:MFCD32264726
CID:5304432
PubChem ID:84775031
1-(4-chloro-3-methoxy-phenyl)cyclopropanol 化学的及び物理的性質
名前と識別子
-
- Cyclopropanol, 1-(4-chloro-3-methoxyphenyl)-
- 1-(4-chloro-3-methoxy-phenyl)cyclopropanol
-
- MDL: MFCD32264726
- インチ: 1S/C10H11ClO2/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3
- InChIKey: QNAQGCGICXGKSU-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(Cl)C(OC)=C2)(O)CC1
1-(4-chloro-3-methoxy-phenyl)cyclopropanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976404-0.1g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1976404-1.0g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1976404-0.5g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 0.5g |
$671.0 | 2023-09-16 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2291-1G |
1-(4-chloro-3-methoxy-phenyl)cyclopropanol |
1783611-67-5 | 95% | 1g |
¥ 7,920.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2291-5G |
1-(4-chloro-3-methoxy-phenyl)cyclopropanol |
1783611-67-5 | 95% | 5g |
¥ 23,760.00 | 2023-04-14 | |
| Enamine | EN300-1976404-5.0g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1976404-10.0g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1976404-1g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1976404-0.25g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1976404-0.05g |
1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol |
1783611-67-5 | 0.05g |
$587.0 | 2023-09-16 |
1-(4-chloro-3-methoxy-phenyl)cyclopropanol 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
1783611-67-5 (1-(4-chloro-3-methoxy-phenyl)cyclopropanol) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2279938-29-1(Alkyne-SS-COOH)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
